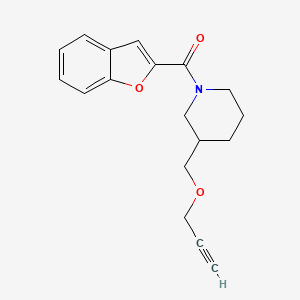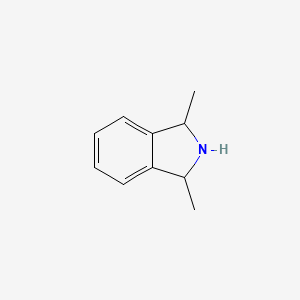
N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" is a complex organic molecule that may have potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of complex oxalamides can be achieved through novel synthetic approaches, as demonstrated in the study of the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides . This method involves a one-pot approach that includes rearrangement sequences and could potentially be adapted for the synthesis of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide."
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be confirmed using techniques such as NMR and X-ray analysis. For instance, the study involving a bicalutamide derivative confirmed the structure of a 1,4-N-->O disubstituted phenyl ring migrated product using these methods . Such analytical techniques would be essential for confirming the molecular structure of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" after its synthesis.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For example, the self-assembled aggregates of a fluoroalkylated oligomer were shown to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media . This suggests that the fluoro and methyl groups on the phenyl ring of the compound may also influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide" can be speculated based on related compounds. For instance, the fluorometric determination of α-oxomethylene compounds using N1-methylnicotinamide chloride indicates that the presence of fluorine atoms and oxo groups can enable the detection of such compounds at very low concentrations . This implies that the compound may also exhibit fluorescence under certain conditions, which could be useful for analytical purposes.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonists
Research on compounds with similar structural features, such as those involving orexin receptors, highlights the potential for developing treatments for disorders like binge eating. For instance, selective antagonism at the orexin-1 receptor has been evaluated for its role in compulsive food intake, suggesting a novel pharmacological treatment approach for eating disorders with a compulsive component (Piccoli et al., 2012).
Selective Androgen Receptor Modulators
Another area of interest is the development of selective androgen receptor modulators (SARMs), which can be explored for treating androgen-dependent diseases. The pharmacokinetics and metabolism of such compounds in rats have been studied to investigate their therapeutic potential (Wu et al., 2006).
Synthesis and Rearrangement for Oxalamides
The synthetic methodologies for oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, through a novel one-pot approach, could be relevant for generating compounds with similar structures. This method provides a new formula for both anthranilic acid derivatives and oxalamides, indicating its utility in synthesizing a wide range of biologically active compounds (Mamedov et al., 2016).
Metabolism Studies
Understanding the metabolism of related compounds, such as flutamide, highlights the importance of identifying potential reactive toxic metabolites in the development of safer therapeutic agents. Such studies are crucial for predicting drug safety and efficacy (Goda et al., 2006).
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12-6-7-15(8-16(12)20)22-18(24)17(23)21-11-19(25)9-13-4-2-3-5-14(13)10-19/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGDXGLOKWRTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)
![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)


![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)
![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)
![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543278.png)
![N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide](/img/structure/B2543279.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)